![molecular formula C10H11FO2 B1326133 4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene CAS No. 760211-55-0](/img/structure/B1326133.png)
4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene
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Description
4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene (4-DFB) is a fluorinated organic compound that is used in many scientific research applications. It is a white solid that is soluble in organic solvents and is used in a variety of fields including organic synthesis, analytical chemistry, and biochemistry. 4-DFB has a wide range of applications due to its unique properties, such as its ability to act as a catalyst in chemical reactions, its low toxicity, and its high stability.
Scientific Research Applications
Wittig Olefination Reagent
This compound serves as a reagent for Wittig olefinations, which is a method used to synthesize alkenes from aldehydes or ketones . The introduction of a 1,3-dioxolane moiety through this reaction is particularly useful in the synthesis of complex molecules with precise control over the geometry of the double bond.
Fluorescent Probes for Cysteine Detection
Researchers utilize this compound for the preparation of ratiometric fluorescent probes that can specifically detect cysteine over other amino acids like homocysteine and glutathione . This specificity is crucial for biological studies where accurate measurement of cysteine levels is necessary.
Synthesis of Calmodulin Kinase II Inhibitors
The compound is applied in microwave-assisted synthesis of KN-93, a known inhibitor of calmodulin kinase II . This kinase plays a significant role in calcium signaling pathways, and its inhibition is of interest for therapeutic interventions in various diseases.
Development of S1 Receptor Ligands
It is used in the preparation of fluorinated spirobenzofuran piperidines, which act as ligands for the S1 receptor . These ligands have potential applications in neurodegenerative and psychiatric disorders, making this compound valuable in medicinal chemistry.
Antitumor Agents Synthesis
The compound finds use in the synthesis of antitumor agents . By incorporating the 1,3-dioxolane moiety into drug molecules, researchers can enhance the efficacy and selectivity of cancer treatments.
Regio-Selective Indole Derivatives Preparation
It is involved in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization . Indole derivatives are important in pharmaceuticals, and this method allows for the efficient synthesis of these compounds.
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVWZQFTPHOULH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645880 |
Source
|
Record name | 2-[(4-Fluorophenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene | |
CAS RN |
760211-55-0 |
Source
|
Record name | 2-[(4-Fluorophenyl)methyl]-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760211-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Fluorophenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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